

Application Notes and Protocols for the Mass Spectrometry of GPI-1046

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Compound of Interest

Compound Name: MC 1046

Cat. No.: B10800415

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Disclaimer: Publicly available, validated LC-MS/MS methods for the quantitative analysis of GPI-1046 are limited. The following application note and protocol are provided as a representative example based on the known chemical structure of GPI-1046 and established principles of small molecule bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The parameters provided are hypothetical and would require full validation in a laboratory setting.

Introduction

GPI-1046 is a non-immunosuppressive immunophilin ligand with neurotrophic properties. It is a derivative of the immunosuppressant FK506 and acts by binding to the FK506 binding protein-12 (FKBP12). This interaction is believed to mediate its neuroprotective and neuroregenerative effects, making it a compound of interest in the research of neurodegenerative diseases.

Accurate and sensitive quantification of GPI-1046 in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development. This application note describes a hypothetical LC-MS/MS method for the determination of GPI-1046 in human plasma.

Chemical Structure of GPI-1046

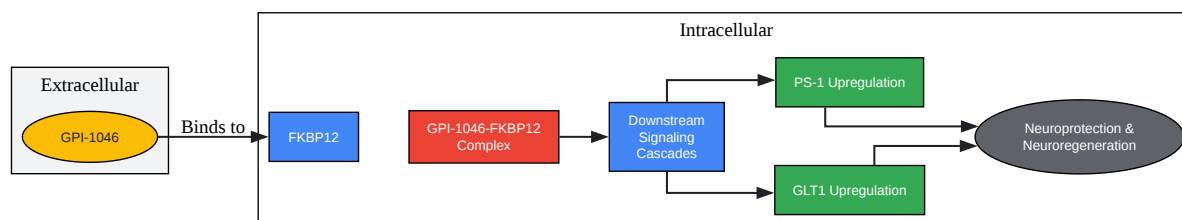
Chemical Name: 3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-pyrrolidinecarboxylate

Molecular Formula: C₂₂H₃₀N₂O₅

Molecular Weight: 402.49 g/mol

Signaling Pathway of GPI-1046

GPI-1046 exerts its neurotrophic effects primarily through its interaction with FKBP12. This binding is thought to initiate a cascade of downstream events that promote neuronal survival and regeneration. Key aspects of its proposed mechanism of action include the upregulation of glutamate transporter 1 (GLT1) and presenilin-1 (PS-1), which are involved in neuronal protection and function.



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Caption: Proposed signaling pathway of GPI-1046.

Experimental Protocol: Quantification of GPI-1046 in Human Plasma by LC-MS/MS

This protocol outlines a method for the extraction and quantification of GPI-1046 from human plasma using liquid-liquid extraction and analysis by LC-MS/MS.

Materials and Reagents

- GPI-1046 reference standard
- Internal standard (IS), e.g., a structurally similar, stable isotope-labeled compound

- Human plasma (with anticoagulant, e.g., K₂EDTA)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Methyl tert-butyl ether (MTBE)
- Water (deionized, 18 MΩ·cm)

Sample Preparation (Liquid-Liquid Extraction)

- Thaw plasma samples to room temperature.
- To 100 µL of plasma, add 25 µL of internal standard solution.
- Vortex for 10 seconds.
- Add 500 µL of MTBE.
- Vortex for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes at 4°C.
- Transfer the supernatant (organic layer) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).
- Vortex for 30 seconds.
- Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

Parameter	Value
Column	C18 reverse-phase, 2.1 x 50 mm, 1.8 μ m
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Gradient	5% B to 95% B over 3 min, hold for 1 min, return to initial conditions

Mass Spectrometry (MS) Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon

Quantitative Data (Hypothetical)

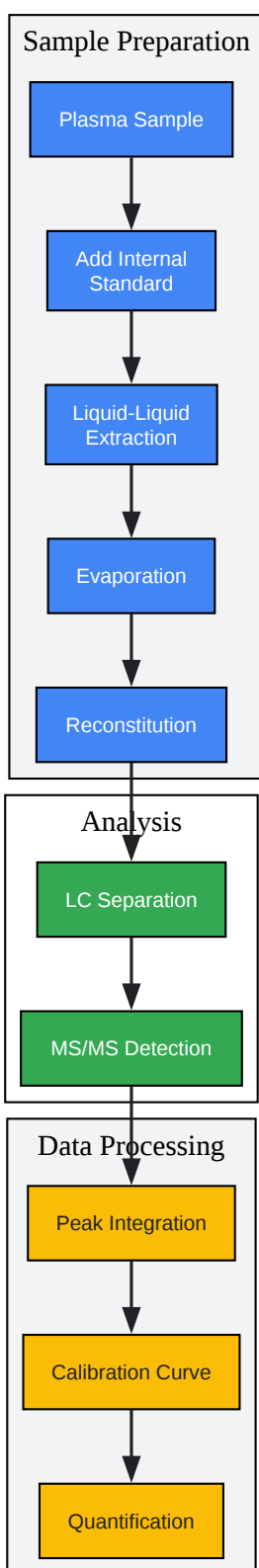
The following table summarizes the predicted mass transitions and typical validation parameters for the analysis of GPI-1046. The precursor ion would be the protonated molecule $[M+H]^+$. Product ions would be generated by collision-induced dissociation (CID) of the precursor ion.

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	LLOQ (ng/mL)	Linearity Range (ng/mL)
GPI-1046	403.2	121.1	282.2	1	1 - 1000
IS	To be determined	To be determined	To be determined	-	-

Predicted product ions are based on common fragmentation patterns of similar molecules. These would need to be confirmed experimentally.

Experimental Workflow

The following diagram illustrates the major steps in the bioanalytical workflow for the quantification of GPI-1046.



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Caption: Bioanalytical workflow for GPI-1046 quantification.

Conclusion

The described hypothetical LC-MS/MS method provides a framework for the sensitive and selective quantification of GPI-1046 in human plasma. Method development and full validation according to regulatory guidelines are essential before its application in preclinical and clinical studies. This would involve optimizing the sample preparation and LC-MS/MS parameters, and assessing the method for linearity, accuracy, precision, selectivity, and stability.

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